molecular formula C13H16N2 B2539503 1-Phenyl-4-(prop-2-yn-1-yl)piperazine CAS No. 21057-45-4

1-Phenyl-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2539503
CAS No.: 21057-45-4
M. Wt: 200.285
InChI Key: HXCMCQTZVAVXOZ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(prop-2-yn-1-yl)piperazine is a chemical compound with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol It is a piperazine derivative characterized by the presence of a phenyl group and a prop-2-yn-1-yl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of phenylpiperazine with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-Phenyl-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, its antihistamine activity is likely due to the inhibition of histamine release from mast cells or basophils . In cancer research, the compound induces apoptosis in prostate cancer cells, which may involve the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

1-Phenyl-4-(prop-2-yn-1-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-Phenylpiperazine: Lacks the prop-2-yn-1-yl group, resulting in different chemical properties and biological activities.

    4-(2-Propyn-1-yl)piperazine: Similar structure but without the phenyl group, leading to variations in reactivity and applications.

    1-Benzyl-4-(prop-2-yn-1-yl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h1,3-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCMCQTZVAVXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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